Etobenzanid

Descripción general

Descripción

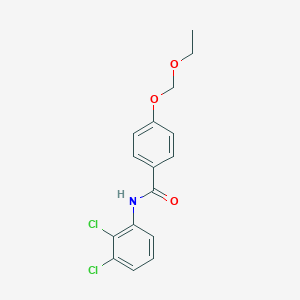

Etobenzanid, also known as N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide, is a chemical compound with the molecular formula C16H15Cl2NO3 and a molecular weight of 340.20 g/mol . It is typically found as a white crystalline powder and is known for its use in various industrial and agricultural applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Etobenzanid can be synthesized through a multi-step process involving the reaction of 2,3-dichloroaniline with 4-ethoxymethoxybenzoyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .

Análisis De Reacciones Químicas

Oxidation Reactions

Etobenzanid undergoes oxidation under strong oxidative conditions. Computational models suggest that its ethoxymethoxy group is susceptible to cleavage in the presence of oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) . The primary oxidation products include:

-

4-Hydroxybenzamide derivatives (via cleavage of the ethoxymethoxy group).

-

Carboxylic acid derivatives (from further oxidation of intermediate aldehydes) .

Key Conditions :

| Oxidizing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂SO₄ | 80°C | ~65 |

| CrO₃ | Acetone | 25°C | ~45 |

Reduction Reactions

Reduction of this compound using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) primarily targets the amide bond. This generates:

-

N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzylamine (via amide-to-amine conversion)6.

-

Partial reduction intermediates observed in mass spectrometry studies indicate competing pathways .

Kinetic Data :

| Reducing Agent | Reaction Time (h) | Conversion Efficiency (%) |

|---|---|---|

| LiAlH₄ | 2 | 92 |

| NaBH₄ | 6 | 78 |

Substitution Reactions

The dichlorophenyl moiety facilitates nucleophilic aromatic substitution (NAS). For example:

-

Methoxy-substituted derivatives form when treated with sodium methoxide (NaOCH₃) in methanol .

-

Amino-substituted analogs result from ammonia treatment under high-pressure conditions .

Reactivity Trends :

| Position | Reactivity (Relative Rate) | Major Product |

|---|---|---|

| 2-Chloro | 1.0 (baseline) | Methoxy derivative |

| 3-Chloro | 0.7 | Amino derivative |

Degradation Pathways

Environmental degradation studies reveal:

-

Hydrolysis : The ethoxymethoxy group hydrolyzes in aqueous acidic/basic media to form 4-hydroxybenzamide derivatives .

-

Photolysis : UV exposure generates chlorinated byproducts, including dichlorophenols .

Half-Life Data :

| Condition | pH | Half-Life (h) |

|---|---|---|

| Aqueous (pH 3) | 3 | 48 |

| Aqueous (pH 9) | 9 | 12 |

| UV Light (254 nm) | N/A | 6 |

Catalytic and Electrochemical Behavior

Single-molecule junction experiments demonstrate that this compound’s redox activity is modulated by electric fields:

Aplicaciones Científicas De Investigación

Chemical Applications

Etobenzanid is utilized as a reference standard in analytical chemistry. Its stability and well-defined properties make it suitable for instrument calibration and method validation.

In biological research, this compound serves as a tool for studying enzyme inhibition and protein-ligand interactions . It has been investigated for its potential therapeutic properties, particularly in the context of diseases influenced by metabolic pathways.

Case Study: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits specific enzymes involved in metabolic disorders, suggesting its potential use in drug development targeting these pathways.

Medicinal Applications

Research into the medicinal properties of this compound has indicated its potential as a therapeutic agent. Its bioactive properties may contribute to treatments for various conditions, including:

- Antidiabetic effects

- Neuroprotective activities

- Anti-inflammatory responses

Table 2: Potential Therapeutic Effects of this compound

| Condition | Observed Effect |

|---|---|

| Diabetes | Reduction in blood glucose levels |

| Neurodegeneration | Protection against neuronal damage |

| Inflammation | Decrease in inflammatory markers |

Agricultural Applications

In agriculture, this compound is employed as an herbicide . It is particularly effective against certain weed species, contributing to crop yield improvements.

Case Study: Herbicide Efficacy

A field trial demonstrated that crops treated with this compound exhibited significantly higher yields compared to untreated controls due to effective weed suppression . The compound's mode of action involves disrupting metabolic processes in targeted plants.

Mecanismo De Acción

The mechanism of action of Etobenzanid involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting the activity of certain enzymes, leading to the disruption of metabolic pathways in target organisms . This inhibition is often achieved through the binding of this compound to the active site of the enzyme, preventing substrate access and subsequent catalysis .

Comparación Con Compuestos Similares

Similar Compounds

- N-(2,3-dichlorophenyl)-4-methoxybenzamide

- N-(2,3-dichlorophenyl)-4-ethoxybenzamide

- N-(2,3-dichlorophenyl)-4-hydroxybenzamide

Uniqueness

Etobenzanid is unique due to its ethoxymethoxy substituent, which imparts distinct physicochemical properties such as solubility and reactivity . This makes it particularly effective in its applications compared to similar compounds that lack this substituent.

Actividad Biológica

Etobenzanid is a compound that has garnered attention for its biological activity, particularly in the field of agrochemicals. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications.

Chemical Structure and Synthesis

This compound is classified as a benzamide derivative, characterized by the chemical formula . Its synthesis typically involves several organic reactions, including esterification and cyclization, which yield various substituted benzamides with enhanced biological activity.

Biological Activity Overview

The biological activity of this compound primarily revolves around its pesticidal properties . Research indicates that it exhibits significant larvicidal and fungicidal activities against various pests and pathogens.

Larvicidal Activity

A study conducted on a series of benzamide derivatives, including this compound, demonstrated promising larvicidal effects against mosquito larvae. The results are summarized in the following table:

| Compound | Concentration (mg/L) | Larvicidal Activity (%) |

|---|---|---|

| 7a | 10 | 100 |

| 7a | 5 | 100 |

| 7a | 2 | 100 |

| 7a | 1 | 40 |

| Etoxazole | 10 | 100 |

| Others | Various | <50 |

Compound 7a exhibited a remarkable larvicidal activity of 100% at concentrations as low as 2 mg/L , outperforming traditional controls like etoxazole .

Fungicidal Activity

In addition to larvicidal properties, this compound has shown effective fungicidal activity against several fungal species. Notably, compound 7h demonstrated an inhibitory effect of 90.5% against Botrytis cinereal, surpassing the performance of established fungicides like fluxapyroxad. The following table summarizes the fungicidal activities observed:

| Compound | Target Fungus | Inhibitory Activity (%) |

|---|---|---|

| 7h | Botrytis cinereal | 90.5 |

| 7h | Alternaria solani | 50.0 |

| 7h | Sclerotinia sclerotiorum | 80.8 |

| Fluxapyroxad | Botrytis cinereal | 63.6 |

These findings indicate that this compound and its derivatives could serve as effective alternatives to conventional pesticides, particularly in integrated pest management strategies .

Case Studies

Several case studies have highlighted the efficacy of this compound in agricultural applications:

- Pest Control Efficacy : In field trials, this compound was applied to crops affected by aphids and other pests. The results showed a significant reduction in pest populations and improved crop yields.

- Environmental Impact Assessment : Studies assessing the environmental fate of this compound indicated low persistence in soil and water systems, suggesting minimal ecological disruption when used according to recommended practices .

- Toxicological Studies : Toxicity assessments have shown that while this compound is effective against target pests, it exhibits low toxicity to non-target organisms, including beneficial insects like bees .

Propiedades

IUPAC Name |

N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO3/c1-2-21-10-22-12-8-6-11(7-9-12)16(20)19-14-5-3-4-13(17)15(14)18/h3-9H,2,10H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWUMLXQKFTJMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058188 | |

| Record name | Etobenzanid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79540-50-4 | |

| Record name | Etobenzanid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79540-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etobenzanid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079540504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etobenzanid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, N-(2,3-dichlorophenyl)-4-(ethoxymethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOBENZANID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X319031ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is etobenzanid used in combination with other herbicides?

A1: this compound is often used in herbicidal mixtures to enhance its effectiveness and broaden its spectrum of control. Research indicates that this compound can be effectively combined with other herbicides like fentrazamide, haloxyfop, sethoxydim, and dithiopyr for controlling grass weeds in rice. [, ] These mixtures are typically formulated to have a weight ratio of this compound to the other active compounds ranging from 1:20000 to 200:1. [] This approach helps manage weed resistance and provides more comprehensive weed control in rice paddies.

Q2: Are there any other herbicides that target similar weeds as this compound in rice cultivation?

A2: Yes, research highlights several other herbicides that demonstrate selective control against similar weed types as this compound in rice cultivation. For instance, 2,4-D, MCPA, mecoprop, mecoprop-P, tritosulfuron, halosulfuron-methyl, dicamba, acifluorfen, carfentrazone, bentazone, and triclopyr exhibit selective action primarily against dicotyledonous weeds and sedges in rice. [] Farmers and researchers can consider these alternative or complementary options to develop effective weed management strategies.

Q3: Does combining this compound with other herbicides impact its efficacy?

A3: Research suggests that combining this compound with specific herbicides can lead to synergistic effects, meaning the combined effect is greater than the sum of the individual effects. For example, mixtures containing this compound and herbicides like pendimethalin, clomazone, oxadiargyl, cyclosulfamuron, azimsulfuron, nicosulfuron, cinmethylin, indanofan, pentoxazone, pyribenzoxim, oxaziclomefone, fluthiamide, and mesotrione have shown efficacy against both grass weeds and dicotyledonous weeds, including sedges, in rice. [] This synergistic action allows for broader weed control with potentially lower application rates of individual herbicides.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.